molecular formula C15H19N3O7S B12730483 Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester CAS No. 81717-19-3

Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester

Cat. No.: B12730483
CAS No.: 81717-19-3
M. Wt: 385.4 g/mol
InChI Key: MJLIWYGDRWAIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester is a complex organic compound with a molecular weight of 385.3939 daltons . This compound is characterized by its intricate structure, which includes a sulfonyl group, an ethyl ester, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl phenyl amine derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups .

Scientific Research Applications

Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts specific chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry .

Properties

CAS No.

81717-19-3

Molecular Formula

C15H19N3O7S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 2-oxo-2-[4-[[2-oxo-2-(propylamino)acetyl]sulfamoyl]anilino]acetate

InChI

InChI=1S/C15H19N3O7S/c1-3-9-16-12(19)13(20)18-26(23,24)11-7-5-10(6-8-11)17-14(21)15(22)25-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H,17,21)(H,18,20)

InChI Key

MJLIWYGDRWAIBW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.